Cas no 1566784-48-2 ((2-methyloxolan-3-yl)methanesulfonamide)

(2-Methyloxolan-3-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 2-position and a methanesulfonamide moiety at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate or pharmacophore. The sulfonamide group enhances binding interactions with biological targets, while the oxolane ring contributes to conformational rigidity and solubility. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further support its utility in organic synthesis and pharmaceutical research.
(2-methyloxolan-3-yl)methanesulfonamide structure
1566784-48-2 structure
Product name:(2-methyloxolan-3-yl)methanesulfonamide
CAS No:1566784-48-2
MF:C6H13NO3S
MW:179.237320661545
MDL:MFCD26064740
CID:5245048
PubChem ID:112639872

(2-methyloxolan-3-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Furanmethanesulfonamide, tetrahydro-2-methyl-
    • (2-methyloxolan-3-yl)methanesulfonamide
    • MDL: MFCD26064740
    • Inchi: 1S/C6H13NO3S/c1-5-6(2-3-10-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
    • InChI Key: OFVBGWFHWKNTCA-UHFFFAOYSA-N
    • SMILES: O1CCC(CS(N)(=O)=O)C1C

(2-methyloxolan-3-yl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-283822-0.1g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
0.1g
$930.0 2025-03-19
Enamine
EN300-283822-1g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2
1g
$1057.0 2023-09-07
Enamine
EN300-283822-5g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2
5g
$3065.0 2023-09-07
Enamine
EN300-283822-0.05g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
0.05g
$888.0 2025-03-19
Enamine
EN300-283822-2.5g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
2.5g
$2071.0 2025-03-19
Enamine
EN300-283822-5.0g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-283822-0.25g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
0.25g
$972.0 2025-03-19
Enamine
EN300-283822-1.0g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
1.0g
$1057.0 2025-03-19
Enamine
EN300-283822-0.5g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
0.5g
$1014.0 2025-03-19
Enamine
EN300-283822-10.0g
(2-methyloxolan-3-yl)methanesulfonamide
1566784-48-2 95.0%
10.0g
$4545.0 2025-03-19

Additional information on (2-methyloxolan-3-yl)methanesulfonamide

Introduction to (2-methyloxolan-3-yl)methanesulfonamide (CAS No. 1566784-48-2)

(2-methyloxolan-3-yl)methanesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1566784-48-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The presence of a cyclic ether moiety in its structure, specifically the 2-methyloxolan-3-yl group, introduces unique electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of (2-methyloxolan-3-yl)methanesulfonamide consists of a five-membered oxygen-containing heterocycle linked to a methanesulfonamide functional group. This configuration imparts both rigidity and flexibility to the molecule, allowing it to interact effectively with biological targets. The methanesulfonamide moiety is particularly noteworthy for its role as a pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.

In recent years, there has been a surge in research focused on developing novel sulfonamides with enhanced pharmacological properties. The incorporation of oxygen-rich heterocycles, such as the 2-methyloxolan-3-yl group, has been shown to modulate the pharmacokinetic behavior of sulfonamide derivatives. This modification can lead to improved solubility, reduced metabolic clearance, and prolonged half-life, all of which are critical factors in drug development.

One of the most compelling aspects of (2-methyloxolan-3-yl)methanesulfonamide is its potential application in the design of small-molecule inhibitors targeting various biological pathways. The compound's ability to engage with enzymes and receptors at the molecular level has been explored in several preclinical studies. These studies have highlighted its utility as a scaffold for developing drugs that could modulate inflammatory responses, metabolic disorders, and even certain types of cancer.

The synthesis of (2-methyloxolan-3-yl)methanesulfonamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyclic ether group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce this compound on an industrial scale.

Recent advancements in computational chemistry have further enhanced our understanding of how (2-methyloxlan-3-yl)methanesulfonamide interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to proteins involved in signal transduction and cell proliferation. These insights have guided the optimization of its structure to improve its binding affinity and reduce off-target effects.

The pharmaceutical industry has shown particular interest in derivatives of (2-methyloxlan-3-yl)methanesulfonamide due to their potential as lead compounds for new therapies. Researchers are currently investigating its efficacy in treating neurological disorders, where sulfonamides have demonstrated promising results. Additionally, its antimicrobial properties have been explored, suggesting that it could be effective against resistant strains of bacteria.

The environmental impact of synthesizing and using (2-methyloxlan-3-yl)methanesulfonamide is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices not only align with global environmental goals but also make the production process more cost-effective and scalable.

In conclusion, (2-methyloxlan-3-yl)methanesulfonamide (CAS No. 1566784-48-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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